2-Norbornanone dimethyl ketal
Overview
Description
2-Norbornanone dimethyl ketal is a chemical compound with the formula C9H14O2 and a molecular weight of 154.2063 . It is a ketal derivative of 2-Norbornanone .
Molecular Structure Analysis
The molecular structure of 2-Norbornanone dimethyl ketal consists of a total of 28 bonds, including 12 non-hydrogen bonds, 2 rotatable bonds, 2 five-membered rings, 1 six-membered ring, and 2 aliphatic ethers .Chemical Reactions Analysis
While specific chemical reactions involving 2-Norbornanone dimethyl ketal are not available, ketals are known to be stable and unreactive in neutral to strongly basic environments. They are often used as protective groups in organic synthesis, as they prevent irreversible addition reactions .Scientific Research Applications
Enthalpies of Hydrolysis of Norbornyl Ketals : A study focused on the preparation and measurement of the enthalpies of hydrolysis of the dimethyl ketals of norbornanone and its methyl-substituted derivatives. This study provided insights into the steric interactions affecting these compounds (Wiberg & Cunningham, 1990).
Anomeric Effect in Ketals : Research on the enthalpies of formation of ketals, including those derived from cyclohexanone and norbornanone, indicated that the anomeric effect in these ketals does not depend on the hybridization of the central carbon atom. This finding contributes to the understanding of molecular interactions in cyclic ketals (Verevkin, Peng, Beckhaus, & Rüchardt, 1998).
Spiro-Annulation Approach to Sesquiterpenes : A study explored the use of a ketal derived from norcamphor in the synthesis of sesquiterpenes, demonstrating the utility of ketals in organic synthesis (Burnell & Wu, 1990).
Ketone Synthesis via Intramolecular Acylation : This research developed new cyclization reactions to form cyclic ketones, including a 2-norbornanone skeleton, by using an intermediate organorhodium(I) species. This illustrates the potential of ketals in facilitating complex organic reactions (Miura, Sasaki, Nakazawa, & Murakami, 2005).
Leuckart Reaction of 2-Norbornanones : A study on the reaction of 2-norbornanones with formamide and formic acid yielded enantiomerically pure diamides. This research highlights the use of norbornanone derivatives in medicinal chemistry and asymmetric synthesis (Martínez, Vilar, Fraile, & Martínez-Ruiz, 2001).
Fragmentation-Directing Derivatives in Mass Spectrometry : The use of dimethyl ketal derivatives in mass spectrometry was examined, showing their potential in structural determination in analytical chemistry (Manni, Cooper, & Hardesty, 1972).
Visible Light-Driven Photocatalysis : Research demonstrated the use of graphitic carbon nitride (g-C3N4) in the visible light-driven photocatalyzed ketalization reaction. This study opens new avenues for photocatalytic reactions using ketals (Zhao, Shalom, & Antonietti, 2017).
properties
IUPAC Name |
2,2-dimethoxybicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-10-9(11-2)6-7-3-4-8(9)5-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQURPPICIBDUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2CCC1C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908680 | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornanone dimethyl ketal | |
CAS RN |
10395-51-4 | |
Record name | 2-Norbornanone dimethyl ketal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010395514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethoxybicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70908680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethoxybicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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